molecular formula C18H9Cl2FN6 B12221401 3-(3,4-dichlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

3-(3,4-dichlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12221401
M. Wt: 399.2 g/mol
InChI Key: UDKOOHTUXQQQMO-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo-triazolo-pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3,4-dichlorophenyl and 4-fluorophenyl derivatives. These intermediates undergo cyclization and condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong acids, bases, and catalysts to facilitate the formation of the pyrazolo-triazolo-pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization, chromatography, and other separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dichlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific combination of dichlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. Its complex ring system also differentiates it from simpler compounds, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C18H9Cl2FN6

Molecular Weight

399.2 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-10-(4-fluorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H9Cl2FN6/c19-14-6-1-10(7-15(14)20)16-24-25-18-13-8-23-27(17(13)22-9-26(16)18)12-4-2-11(21)3-5-12/h1-9H

InChI Key

UDKOOHTUXQQQMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC(=C(C=C5)Cl)Cl)F

Origin of Product

United States

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